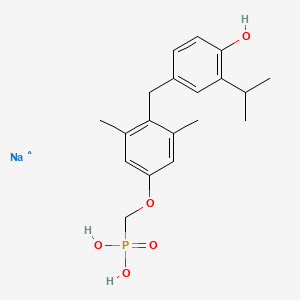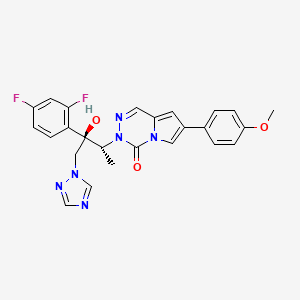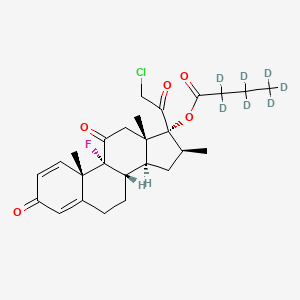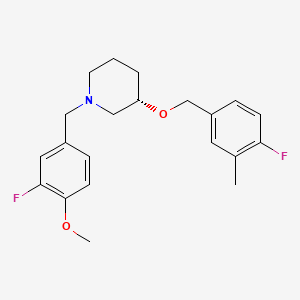
ER|A degrader 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is designed to target and degrade estrogen receptor alpha (ERα), which plays a crucial role in the development and progression of hormone receptor-positive breast cancer . This compound has shown significant antitumor activity in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of ER|A degrader 5 involves the preparation of thieno[2,3-e]indazole derivatives. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-e]indazole core: This involves the cyclization of appropriate starting materials under specific reaction conditions.
Functionalization of the core structure: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for ERα.
Optimization of pharmacokinetic properties: The final compound is modified to improve its oral bioavailability and overall drug-like properties.
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
ER|A degrader 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
ER|A degrader 5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of estrogen receptor degraders and to develop new derivatives with improved properties.
Biology: It is employed in cell-based assays to investigate the role of ERα in various biological processes, such as cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of hormone receptor-positive breast cancer.
Wirkmechanismus
ER|A degrader 5 exerts its effects by binding to ERα and inducing its degradation. This process involves the following steps:
Binding: The compound binds to the ligand-binding domain of ERα, preventing the receptor from interacting with its natural ligand, estrogen.
Conformational change: Binding of this compound induces a conformational change in ERα, leading to its misfolding.
Proteasomal degradation: The misfolded receptor is recognized by the cellular quality control machinery and targeted for degradation by the proteasome.
This mechanism effectively reduces the levels of ERα in cells, thereby inhibiting estrogen signaling and suppressing the growth of hormone receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
ER|A degrader 5 is unique among estrogen receptor degraders due to its high selectivity and oral bioavailability. Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader with poor oral bioavailability.
Elacestrant: An oral selective estrogen receptor degrader with similar antitumor activity but different pharmacokinetic properties.
Camizestrant: Another oral selective estrogen receptor degrader that has shown promise in preclinical studies
Compared to these compounds, this compound offers the advantage of improved oral bioavailability and potency, making it a valuable addition to the arsenal of estrogen receptor-targeted therapies .
Eigenschaften
Molekularformel |
C29H25F4N3O2S |
|---|---|
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-3-[4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenoxy]-6H-thieno[2,3-e]indazole |
InChI |
InChI=1S/C29H25F4N3O2S/c1-29(32,33)24-13-17(31)3-8-21(24)28-26(22-9-10-25-23(14-34-35-25)27(22)39-28)38-19-6-4-18(5-7-19)37-20-15-36(16-20)12-2-11-30/h3-10,13-14,20H,2,11-12,15-16H2,1H3,(H,34,35) |
InChI-Schlüssel |
QGTNFUUVOBBVAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C4=C(C=C3)NN=C4)OC5=CC=C(C=C5)OC6CN(C6)CCCF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



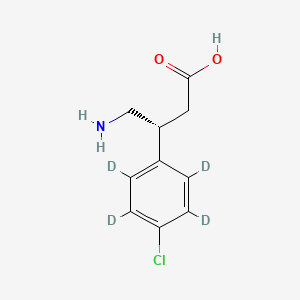

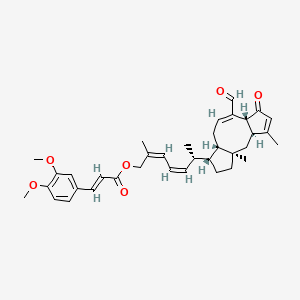
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
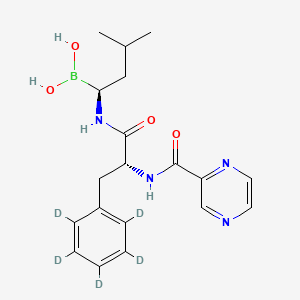

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

